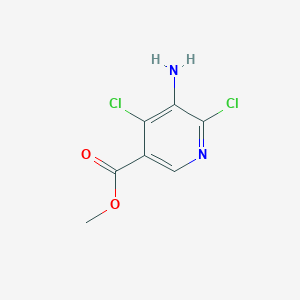![molecular formula C17H21N3 B14074010 N-Pentyl-4-[(E)-phenyldiazenyl]aniline CAS No. 101577-94-0](/img/structure/B14074010.png)
N-Pentyl-4-[(E)-phenyldiazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pentyl-4-[(E)-phenyldiazenyl]aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. The structure of this compound consists of a pentyl group attached to the nitrogen atom and a phenyl group attached to the azo group, making it a versatile compound in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-4-[(E)-phenyldiazenyl]aniline typically involves the diazotization of aniline followed by coupling with a suitable aromatic compound. The general synthetic route can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an appropriate aromatic compound, such as N-pentylaniline, under basic conditions to form the azo compound.
The reaction conditions often involve maintaining a low temperature during diazotization to prevent decomposition of the diazonium salt and using a basic medium during the coupling reaction to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Pentyl-4-[(E)-phenyldiazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-Pentyl-4-[(E)-phenyldiazenyl]aniline has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed as a staining agent in microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored polymers and materials for optical storage devices.
Mecanismo De Acción
The mechanism of action of N-Pentyl-4-[(E)-phenyldiazenyl]aniline involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where exposure to light causes a change in the configuration of the azo bond from trans to cis. This property is exploited in applications such as optical data storage and molecular switches.
Comparación Con Compuestos Similares
N-Pentyl-4-[(E)-phenyldiazenyl]aniline can be compared with other azo compounds such as:
N,N-Dimethyl-4-nitrosoaniline: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
4-n-Pentyl-4’-cyanobiphenyl: Another compound with a pentyl group but different functional groups, used in liquid crystal displays.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
101577-94-0 |
|---|---|
Fórmula molecular |
C17H21N3 |
Peso molecular |
267.37 g/mol |
Nombre IUPAC |
N-pentyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C17H21N3/c1-2-3-7-14-18-15-10-12-17(13-11-15)20-19-16-8-5-4-6-9-16/h4-6,8-13,18H,2-3,7,14H2,1H3 |
Clave InChI |
LIJHIMQXANDQDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4-Diphenyl-6-(3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14073950.png)

![1-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-2,2,2-trifluoroethanone](/img/structure/B14073963.png)






